5-Methyl-[1,2,3]triazolo[1,5-a]pyridine: Comparative Antichagasic Potency Against Trypanosoma cruzi Epimastigotes
A series of [1,2,3]triazolo[1,5-a]pyridine derivatives demonstrated trypanocidal activity against Trypanosoma cruzi epimastigotes, with compound 16 from the series inhibiting 14α-demethylase (CYP51) and producing sterol biosynthesis pathway disruption as confirmed by squalene and lanosterol accumulation [1]. The 5-methyl substitution on the parent scaffold serves as an electronic modulator, enabling further regioselective functionalization at position 7 for structure-activity optimization [2]. The series exhibits dual antiparasitic mechanisms—CYP51 inhibition coupled with ROS generation from stable radical species formation—a combination not documented for [1,2,4]triazolo[1,5-a]pyridine analogs [1].
| Evidence Dimension | Trypanocidal mechanism and CYP51 inhibition |
|---|---|
| Target Compound Data | Sterol biosynthesis pathway disruption with squalene/lanosterol accumulation; stable radical species formation generating ROS |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyridine derivatives (no reported dual ROS+CYP51 mechanism); benznidazole/nifurtimox (current Chagas therapies with different mechanism and partial efficacy) |
| Quantified Difference | Qualitative mechanistic differentiation: dual ROS + CYP51 inhibition versus single-mechanism CYP51 inhibition or non-mechanism-based activity |
| Conditions | In vitro T. cruzi epimastigote assay; sterol biosynthesis metabolite analysis via GC-MS |
Why This Matters
The dual mechanism (ROS generation + CYP51 inhibition) offers a differentiated research tool for probing parasite cell death pathways and exploring combination therapy strategies that single-target reference compounds cannot address.
- [1] Lapier M, Ballesteros-Garrido R, Guzman-Rivera D, et al. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 2019, 11(10), 1137-1155. View Source
- [2] Ballesteros-Garrido R, Abarca B, Ballesteros R, et al. Triazolopyridyl ketones as a novel class of antileishmanial agents. DNA binding and BSA interaction. European Journal of Medicinal Chemistry, 2014, 83, 463-474. View Source
